Bicyclo[4.2.0]octa-1,3,5,7-tetraene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-4-8-6-5-7(8)3-1/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEATZOONURNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139196-38-6 | |
| Details | Compound: Bicyclo[4.2.0]octa-1,3,5,7-tetraene, homopolymer | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139196-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60193245 | |
| Record name | Benzocyclobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-23-7 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzocyclobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOCYCLOBUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7CEM83V4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Conceptual Foundations of Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene Research
Early Theoretical Predictions and Experimental Challenges in Isolating Bicyclo[4.2.0]octa-1,3,5,7-tetraene
The story of this compound is intrinsically linked to the development of theories surrounding aromaticity and antiaromaticity. Early theoretical considerations predicted the compound to be highly unstable due to the fusion of a benzene (B151609) ring, which is aromatic, with a cyclobutadiene (B73232) ring, which is antiaromatic. inflibnet.ac.inyoutube.com The inherent strain of the four-membered ring, coupled with the destabilizing effect of antiaromaticity, presented significant experimental challenges to its isolation and characterization. wikipedia.orgnih.gov
Initial attempts to synthesize this compound were met with difficulty, as the molecule readily dimerizes or reacts with other species present in the reaction mixture. Its transient nature made direct observation and characterization a formidable task for early researchers. The fleeting existence of this molecule spurred the development of advanced experimental techniques, such as matrix isolation spectroscopy, which allows for the study of highly reactive species at very low temperatures.
Computational studies have been instrumental in understanding the energetics and reactivity of this compound. acs.orgescholarship.org Theoretical models have provided insights into its electronic structure, bond lengths, and the activation barriers for its various reaction pathways. For instance, calculations have shown that the fusion of the benzene and cyclobutadiene rings leads to significant bond length alternation in the four-membered ring, a characteristic feature of antiaromatic systems. stackexchange.com
The heat of formation of benzocyclobutadiene has been experimentally determined, providing crucial thermodynamic data that corroborates theoretical predictions of its high energy and instability. nist.gov Furthermore, the He(I) photoelectron spectrum of benzocyclobutadiene has been obtained, offering experimental evidence for its electronic structure. nist.gov
Evolution of Aromaticity and Antiaromaticity Concepts in the Context of Fused Systems
The concepts of aromaticity and antiaromaticity are central to understanding the properties of cyclic conjugated systems. Hückel's rule, a cornerstone of this theory, predicts that planar, cyclic, conjugated molecules with (4n+2) π-electrons will be aromatic and exhibit enhanced stability, while those with 4n π-electrons will be antiaromatic and highly unstable. nih.gov
The study of fused ring systems, such as this compound, has played a crucial role in refining and expanding these concepts. In fused systems, the π-electrons are delocalized over more than one ring, leading to complex electronic interactions. inflibnet.ac.inreddit.com The interplay between aromatic and antiaromatic moieties within the same molecule gives rise to unique properties. acs.org
Furthermore, the concept of aromaticity has been extended beyond ground-state singlet molecules. Baird's rule, for example, predicts the aromaticity of triplet-state cyclic conjugated systems, stating that those with 4n π-electrons are aromatic, the opposite of Hückel's rule for ground states. wikipedia.orgnih.gov While not directly applicable to the ground state of this compound, Baird's rule highlights the evolving and nuanced understanding of aromaticity in different electronic states. nih.govacs.org
The study of fused systems has also led to the development of various computational methods to quantify aromaticity, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov These tools have been invaluable in analyzing the electronic structure of complex molecules like this compound.
Significance of Strained Ring Systems in Organic Chemistry Research
Strained ring systems, such as the cyclobutane (B1203170) and cyclopropane (B1198618) moieties, are a focal point of organic chemistry research due to their unique reactivity. wikipedia.orgnumberanalytics.com The deviation of bond angles from their ideal values in these rings leads to an accumulation of strain energy, making them more reactive than their acyclic counterparts. wikipedia.orgnumberanalytics.com This increased reactivity can be harnessed in organic synthesis to drive reactions that would otherwise be unfavorable. wikipedia.orgnih.gov
The presence of the strained four-membered ring in this compound is a major contributor to its high reactivity. The relief of this ring strain provides a thermodynamic driving force for many of its reactions. numberanalytics.com For example, the thermal or photochemical ring-opening of the cyclobutene (B1205218) ring is a characteristic reaction of this and related systems.
The study of strained molecules has led to the development of new synthetic methodologies and the construction of complex molecular architectures. nih.gov The unique geometry and electronic properties of strained rings can influence the stereoselectivity and regioselectivity of chemical reactions. The field of strain-driven synthesis continues to be an active area of research, with applications in the synthesis of natural products and novel materials. nih.govnumberanalytics.com
The investigation of molecules like this compound, which combine both ring strain and antiaromaticity, provides a rich platform for testing and refining our understanding of fundamental chemical principles. The challenges associated with their synthesis and characterization continue to push the boundaries of experimental and computational chemistry.
Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene and Its Derivatives
Strategies for In Situ Generation and Trapping of Bicyclo[4.2.0]octa-1,3,5,7-tetraene
The transient nature of this compound necessitates its generation in the presence of a trapping agent to intercept the reactive intermediate. Various strategies have been developed to achieve this, each with its own advantages and limitations.
Dehalogenation Approaches (e.g., from Dibromobenzocyclobutenes)
One of the classical methods for generating this compound involves the dehalogenation of 7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene. This precursor can be treated with a dehalogenating agent, such as an active metal or an organometallic reagent, to induce elimination of the two bromine atoms and form the desired tetraene. For instance, the reduction of a hexabromocyclobutene derivative can lead to the formation of tetrabromocyclobutadiene, which then dimerizes. thieme-connect.de Although not a direct synthesis of the parent compound, this highlights the use of dehalogenation to form the core cyclobutadiene (B73232) ring. While this method is effective, the harsh conditions sometimes required can limit the scope of compatible trapping agents.
7,8-Dibromothis compound, while not isolated, has been successfully generated and trapped in various cycloaddition reactions. thieme-connect.de Another related approach involves the dehydrohalogenation of cis-7,8-dibromocycloocta-1,3,5-triene using a strong base like potassium tert-butoxide or phenyllithium (B1222949) at low temperatures to produce 1-bromocycloocta-1,3,5,7-tetraene, a substituted analogue. thieme-connect.de
Flash Vacuum Pyrolysis (FVP) Precursor Design
Flash vacuum pyrolysis (FVP) is a powerful technique for the generation of highly reactive species by subjecting a precursor molecule to high temperatures under high vacuum. uq.edu.au The short contact time in the hot zone minimizes decomposition of the target molecule. For the generation of this compound and its derivatives, several precursors have been designed for FVP.
A notable example is the pyrolysis of homophthalic anhydride (B1165640) or indane-1,2-dione, which can yield benzocyclobutenone, a related derivative. orgsyn.org The pyrolysis of 2-trimethylsilylmethylbenzoyl chloride is another effective method for producing benzocyclobutenone. orgsyn.org These methods demonstrate the utility of FVP in creating the strained bicyclic ring system from readily available starting materials. orgsyn.org The design of the FVP apparatus is crucial for preparative scale synthesis, often involving a vertically-mounted quartz tube and a high-temperature furnace. uq.edu.auorgsyn.org
| FVP Precursor | Product | Pyrolysis Temperature |
| Homophthalic anhydride | Benzocyclobutenone | High Temperature |
| Indane-1,2-dione | Benzocyclobutenone | High Temperature |
| 2-Trimethylsilylmethylbenzoyl chloride | Benzocyclobutenone | - |
| 2-Toluic acid chloride | Benzocyclobutenone | 630°C |
This table summarizes various precursors used in Flash Vacuum Pyrolysis (FVP) to generate benzocyclobutenone, a derivative of this compound.
Photochemical Generation Methods
Photochemical reactions offer a mild and often highly specific means of generating reactive intermediates. The photochemistry of matrix-isolated coumarin (B35378) has been studied as a potential route to this compound through the loss of carbon dioxide. uc.pt Theoretical studies suggest that this process is energetically feasible. uc.pt Photochemical methods can also be employed in the synthesis of more complex molecules containing the bicyclo[4.2.0]octane framework, which can then be further manipulated to generate the desired tetraene. For instance, intramolecular [2+2] photocycloaddition reactions have been used to construct the bicyclo[4.2.0]octane core in the synthesis of natural products. acs.org
Elimination Reactions (e.g., Fluoride-induced elimination)
Elimination reactions provide another versatile route to this compound. A common strategy involves the use of a precursor containing a good leaving group that can be eliminated under specific conditions. Fluoride-induced elimination is a particularly mild and effective method. For example, a precursor bearing a silyl (B83357) group beta to a leaving group can undergo a smooth elimination upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This approach has been widely used in organic synthesis to generate reactive alkenes and alkynes. While specific examples for the parent this compound are not detailed in the provided context, the general principle of fluoride-induced elimination is a well-established and powerful tool for such transformations. acs.org
Synthesis of Thermally Stabilized this compound Derivatives
The inherent instability of this compound has driven efforts to synthesize derivatives with enhanced thermal stability. The introduction of sterically demanding substituents can effectively shield the reactive core of the molecule, preventing dimerization and other decomposition pathways.
Steric Hindrance through Bulky Substituents (e.g., Trimethylsilyl (B98337) Groups)
A successful strategy for stabilizing this compound involves the introduction of bulky substituents, such as trimethylsilyl (TMS) groups. beilstein-journals.org These groups provide a "protective shield" around the reactive tetraene core, kinetically hindering intermolecular reactions that would lead to decomposition.
One remarkable synthesis involves the thermal isomerization of hexakis(trimethylsilyl)benzene. beilstein-journals.org Heating this highly substituted benzene (B151609) derivative at 200°C leads to a rearrangement to form a stable, bisallenic isomer, which is a valence isomer of the corresponding hexasubstituted this compound. beilstein-journals.org This transformation highlights the profound effect that bulky substituents can have on the relative stabilities of different isomers.
| Precursor | Product | Conditions |
| Hexakis(trimethylsilyl)benzene | Bisallenic isomer (valence isomer) | 200°C, 10 h |
This table shows the thermal isomerization of a highly silylated benzene derivative to a stabilized valence isomer of a substituted this compound.
Another approach involves the synthesis of silyl-substituted benzocyclobutene derivatives. For example, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane has been synthesized in a multi-step process starting from benzocyclobutene. mdpi.com While this compound is not the tetraene itself, it demonstrates the feasibility of introducing silyl groups onto the benzocyclobutene scaffold, which is a key step towards stabilized tetraene derivatives. mdpi.com
Electronic Stabilization through Substituent Effects
The inherent strain and antiaromatic character of the cyclobutadiene moiety in this compound (also known as benzocyclobutadiene) make the parent molecule highly unstable. However, its stability can be significantly influenced by the electronic effects of substituents. The introduction of substituents can alter the thermodynamics and kinetics of the electrocyclization reactions that form the bicyclo[4.2.0]octane framework.
Computational studies, particularly using Density Functional Theory (DFT), have elucidated the impact of substituents on the 8π-6π electrocyclization cascade of 1,3,5,7-octatetraenes, which is a primary route to bicyclo[4.2.0]octa-2,4-diene systems. nih.govescholarship.org For the unsubstituted tetraene, the initial 8π electrocyclization to a 1,3,5-cyclooctatriene (B161208) is facile, but the subsequent 6π ring closure to the bicyclic product has a high activation barrier, making it a slow process. acs.org
Terminal substituents play a crucial role in modulating this energy landscape. nih.govescholarship.org They can destabilize the planar tetraene precursor and the cyclooctatriene intermediate due to steric clashes. escholarship.orgacs.org This destabilization, in turn, lowers the activation energy for the subsequent 6π electrocyclization, making the formation of the bicyclic product more favorable both kinetically and thermodynamically. escholarship.org This explains why naturally occurring tri- and tetra-substituted tetraenes often spontaneously undergo this cascade to form stable bicyclic products. escholarship.org
The nature of the substituents—whether electron-donating or electron-withdrawing—also has a pronounced effect. A synergistic "push-pull" effect, where an electron-donating group (EDG) is at one terminus and an electron-withdrawing group (EWG) is at the other, can significantly lower the activation energy barrier for the electrocyclization compared to mono-substituted systems. researchgate.net For instance, a 1-NH₂-8-NO₂ substituted octatetraene shows a substantial reduction in the energy barrier due to the enhanced stability of the transition state. researchgate.net
The stereoselectivity of the 6π ring closure is also governed by substituent effects. The exo mode of ring closure is generally favored to minimize steric interactions that would destabilize the endo transition state. nih.govescholarship.org
Table 1: Calculated Gibbs Free Energy Data for the 8π-6π Electrocyclization Cascade of Substituted Tetraenes
| Tetraene Precursor | ΔG‡ (8π closure) (kcal/mol) | ΔG‡ (6π closure) (kcal/mol) | ΔG (Reaction) (kcal/mol) | Reference |
| Unsubstituted (1) | 17 | 27 | -9 | nih.govacs.org |
| Monosubstituted (E) | ~17 | >27 | - | acs.org |
| Disubstituted | Lowered | Lowered | More Favorable | escholarship.orgacs.org |
| Trisubstituted | Facile | Facile | Favorable | nih.govescholarship.org |
Note: This table provides a qualitative and quantitative summary based on computational data. Exact values can vary with the specific substituent and computational method.
Multi-Component and Catalytic Approaches to Fused this compound Systems
Modern synthetic chemistry has seen a shift towards efficiency and atom economy, with multi-component and catalytic reactions emerging as powerful tools. These approaches allow for the construction of complex molecules like fused this compound systems in a single pot, often with high selectivity and yield, while minimizing waste. nih.govresearchgate.net Transition metal catalysis, in particular, has been instrumental in achieving transformations that are difficult or impossible under thermal conditions. youtube.com
A notable example is the development of auto-tandem catalysis, where a single catalyst precursor orchestrates multiple distinct reaction steps in a choreographed sequence. nih.gov This strategy has been successfully applied to the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from simple terminal aryl alkynes. nih.govresearchgate.net
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
Cycloaddition reactions are fundamental in constructing cyclic and bicyclic systems. While classic Diels-Alder ([4+2]) reactions are common, transition metal catalysis has enabled a broader range of cycloaddition types, including [6+2] and cascade reactions that lead to fused ring systems. mdpi.comscispace.com
A prime example is the rhodium-catalyzed synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes. nih.govresearchgate.net This one-pot procedure starts from terminal aryl alkynes and utilizes a rhodium(I) complex with a flexible N-heterocyclic carbene (NHC) pincer ligand. nih.gov The reaction proceeds through a tandem sequence:
Head-to-tail homocoupling: Two molecules of the terminal alkyne are coupled to form a gem-enyne intermediate.
Zipper Annulation: The same rhodium catalyst then facilitates the annulation of the resulting gem-enyne to construct the bicyclo[4.2.0]octa-1,5,7-triene framework with high selectivity. nih.govresearchgate.net
The flexibility of the pincer ligand is crucial, as it is proposed to switch its coordination mode to meet the different mechanistic demands of the two catalytic cycles. nih.gov
Other relevant transition metal-catalyzed cycloadditions, though not always yielding the bicyclo[4.2.0] core directly, highlight the power of this approach for related fused systems. For instance, titanium- and cobalt-catalyzed [6π+2π] cycloadditions of cycloheptatrienes with alkynes or allenes are effective for synthesizing bicyclo[4.2.1]nonatrienes and bicyclo[4.2.2]decatrienes, respectively. mdpi.comscispace.com
Table 2: Examples of Catalytic Cycloadditions for Fused Bicyclic Systems
| Catalyst System | Reactants | Product Type | Reaction Type | Reference |
| [Rh(CNC-Me)(C₂H₄)][BArF₄] | Terminal aryl alkynes | Tetraaryl-bicyclo[4.2.0]octa-1,5,7-trienes | Tandem Homocoupling/Zipper Annulation | nih.govresearchgate.net |
| Ti(acac)₂Cl₂-Et₂AlCl | Cycloheptatrienes + Alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | [6+2] Cycloaddition | mdpi.comscispace.com |
| CoI₂/dppe/Zn/ZnI₂ | Cyclooctatetraene (B1213319) + Allenes | Bicyclo[4.2.2]deca-2,4,7-trienes | [6+2] Cycloaddition | scispace.com |
Annulation Strategies
Annulation refers to any synthetic process that forms a new ring onto a pre-existing molecule. The "zipper annulation" mentioned previously is a specialized catalytic annulation. nih.govresearchgate.net Annulation strategies are diverse and can be based on various reaction types, including cycloadditions and intramolecular condensations. nih.gov
In the context of this compound synthesis, annulation often involves the construction of the four-membered ring onto a benzene ring or vice-versa. The rhodium-catalyzed zipper annulation of a gem-enyne represents an elegant method where the bicyclic core is assembled in a single, atom-economical step from an acyclic precursor. nih.gov This contrasts with more traditional stepwise approaches that might involve separate cyclization and aromatization steps. The development of such catalytic annulation cascades is a significant advancement in the synthesis of fused polycyclic systems. dntb.gov.ua
Aryne-Based Methodologies
Arynes, particularly benzyne (B1209423), are highly reactive intermediates that serve as powerful building blocks in organic synthesis. Their exceptional reactivity makes them ideal partners in cycloaddition reactions to form strained ring systems, including the this compound core (benzocyclobutene). nih.gov
The formal [2+2] cycloaddition between an aryne and an alkene is a direct route to the benzocyclobutene skeleton. nih.gov While reactions with simple alkenes can be low-yielding, the use of electron-rich alkenes, such as enol ethers, provides an efficient pathway. For example, the reaction of benzyne (generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) with cyclic enol ethers like 2,3-dihydrofuran (B140613) proceeds smoothly to give the corresponding cycloadducts. These adducts can then be converted to stereochemically defined 1,2-disubstituted benzocyclobutenes. nih.gov
The regioselectivity of these cycloadditions can be influenced by substituents on the aryne. nih.gov Furthermore, intramolecular reactions involving arynes tethered to allenes can be controlled to favor either [2+2] cycloaddition or a competing Alder-Ene reaction, depending on the substitution pattern of the allene. rsc.org
Table 3: Examples of Aryne-Based Syntheses of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Aryne Precursor | Reaction Partner | Product | Reaction Type | Reference |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 2,3-Dihydrofuran | 2,3,3a,7b-Tetrahydrobenzo nih.govnih.govcyclobuta[1,2-b]furan | [2+2] Cycloaddition | nih.gov |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Dihydropyran | 7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene (after elimination) | [2+2] Cycloaddition | nih.gov |
| 2-Iodophenyl 4-methylbenzenesulfonate | tert-Butyldimethylsilyl vinyl ether (via Grignard) | tert-Butyl-(7-ethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yloxy)-dimethyl-silane | Aryne Trapping | uni-muenchen.de |
Advanced Spectroscopic Characterization Techniques for Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromaticity Assessment
NMR spectroscopy is a powerful tool for probing the electronic structure of cyclic molecules. The chemical shifts of protons and carbons are highly sensitive to the presence of magnetically induced ring currents, which are a hallmark of aromaticity (diatropic current) and anti-aromaticity (paratropic current).
¹H NMR Chemical Shift Analysis of Ring Currents
The ¹H NMR spectrum of the unsubstituted Bicyclo[4.2.0]octa-1,3,5,7-tetraene provides direct evidence of its complex electronic nature. Due to its high reactivity, the spectrum was famously obtained using the flow NMR technique. osti.govacs.org
The key findings from the ¹H NMR spectrum are:
Cyclobutadienyl Protons (H-7, H-8): These protons appear as a singlet at δ 6.13 ppm . This chemical shift is significantly downfield from typical cyclobutene (B1205218) protons but upfield from the protons of the anti-aromatic cyclobutadiene (B73232) anion (δ 7.68 ppm).
Benzo Protons (H-2, H-3, H-4, H-5): These protons appear as a singlet at δ 6.63 ppm . This is a notable upfield shift compared to the protons of benzene (B151609) (δ 7.34 ppm). osti.gov
This upfield shift of the "benzo" protons is a crucial piece of evidence. It suggests that these protons are in the shielding region of a paratropic (anti-aromatic) ring current generated by the 4π-electron system of the fused cyclobutadiene ring. acs.orgucl.ac.uk Conversely, the six-membered ring retains some of its diatropic (aromatic) character, but this is weakened by the influence of the fused, strained, anti-aromatic ring. The observed chemical shifts represent a balance between these opposing ring currents, providing a quantitative measure of the molecule's conflicting aromatic and anti-aromatic characteristics. acs.org
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ ppm) | Multiplicity | Reference |
| H-7, H-8 | 6.13 | Singlet | osti.gov |
| H-2, H-3, H-4, H-5 | 6.63 | Singlet | osti.gov |
¹³C NMR Chemical Shift Interpretation
Obtaining experimental ¹³C NMR data for the parent this compound is extremely challenging due to its reactivity and the low concentrations achievable in flow NMR experiments. Therefore, computational methods are often used to predict and interpret the ¹³C NMR spectrum.
Theoretical calculations provide insight into the expected chemical shifts:
Bridgehead Carbons (C-1, C-6): These quaternary carbons are predicted to be significantly deshielded due to their involvement in both the aromatic and anti-aromatic systems and the high strain at the fusion point.
Benzo Carbons (C-2, C-3, C-4, C-5): These carbons are expected to resonate in a region typical for aromatic carbons, though their exact shifts would be influenced by the adjacent anti-aromatic ring.
Cyclobutadienyl Carbons (C-7, C-8): These carbons are also predicted to be in the olefinic/aromatic region.
For substituted, stable derivatives, ¹³C NMR is readily used. For example, in a 2,5-diphenyl substituted bicyclo[4.2.0]octa-1,5,7-triene derivative, the methylene (B1212753) carbons (C3/C4) appear around 29.5 ppm, while the various aromatic and olefinic carbons are found between 118.7 and 146.8 ppm. While not the tetraene, these values help to confirm the general regions for carbon resonances in this bicyclic system.
Table 2: Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ ppm) | Notes |
| C-1, C-6 | ~150 | Bridgehead, Quaternary |
| C-2, C-5 | ~129 | Benzo, CH |
| C-3, C-4 | ~118 | Benzo, CH |
| C-7, C-8 | ~137 | Cyclobutadienyl, CH |
| Note: Values are based on theoretical calculations and serve as estimations. |
Flow NMR for Highly Reactive Intermediates
The direct observation of this compound by NMR was a landmark achievement made possible by flow NMR spectroscopy. osti.govacs.org This technique is specifically designed for the study of short-lived, highly reactive species in solution. beilstein-journals.org
The experimental setup involves the rapid generation of the reactive intermediate immediately before it enters the NMR detection coil. For this compound, this was accomplished by the debromination of a stable precursor, cis-1,2-dibromobenzocyclobutane, using zinc dust. The precursor solution was passed through a column of zinc dust directly into the NMR spectrometer's flow cell. By controlling the flow rate, the residence time of the reactive molecule within the detection coil is kept shorter than its half-life, allowing for the acquisition of its spectrum before significant decomposition or dimerization occurs. osti.govbeilstein-journals.org This method provides invaluable structural information that would be impossible to obtain under standard static NMR conditions.
X-ray Crystallography for Structural Elucidation of Derivatives
Due to its inherent instability, the parent this compound cannot be isolated for single-crystal X-ray diffraction. However, the structures of numerous stable, substituted derivatives have been determined, providing critical insights into the geometry of the core bicyclic framework. uleth.ca
X-ray crystallographic studies of these derivatives consistently reveal several key features:
Non-Planarity: The bicyclic system is not planar. The four-membered ring is puckered, and the six-membered ring often adopts a slight boat or chair-like conformation to accommodate the strain of the fused ring system.
Bond Length Alternation: The six-membered ring does not exhibit the uniform bond lengths of benzene. The bonds adjacent to the fusion points are typically elongated.
Strained Four-Membered Ring: The C-C bond lengths within the four-membered ring are significantly longer than typical C=C double bonds, reflecting the strain and anti-aromatic character. The bond connecting the two bridgehead carbons (C1-C6) is also strained.
Table 3: Representative Bond Lengths from a Bicyclo[4.2.0]octa Derivative
| Bond | Typical Bond Length (Å) | Notes |
| C1-C6 | ~1.52 | Strained bridgehead bond |
| C1-C2 | ~1.40 | Fusion to six-membered ring |
| C2-C3 | ~1.38 | "Aromatic-like" bond |
| C3-C4 | ~1.41 | "Aromatic-like" bond |
| C7-C8 | ~1.35 | Double bond in 4-membered ring |
| C1-C7 | ~1.50 | Fusion to 4-membered ring |
| Note: Values are illustrative and taken from various stable derivatives. Actual lengths vary with substitution. |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these spectra can be obtained for matrix-isolated species or predicted through computational chemistry. The spectra are complex due to the low symmetry and high degree of vibrational coupling in the molecule.
Key vibrational regions include:
C-H Stretching Region (3000-3100 cm⁻¹): Bands in this region correspond to the stretching of the C-H bonds on both the six-membered and four-membered rings.
C=C Stretching Region (1400-1650 cm⁻¹): This region contains multiple bands corresponding to the stretching of the double bonds within the bicyclic system. The frequencies are sensitive to the bond order and conjugation, providing information about the electronic structure.
Ring Deformation and C-H Bending (below 1400 cm⁻¹): This fingerprint region contains a complex series of absorptions related to the in-plane and out-of-plane bending of C-H bonds and deformations of the carbon skeleton.
Studies on the photolysis of related isomers like 1,3,5-cyclooctatriene (B161208) in low-temperature matrices have been used to identify the IR spectra of transient C₈H₈ species, contributing to the understanding of their vibrational properties. acs.org
Application of Adiabatic Modes in Vibrational Spectra Analysis
The vibrational spectra of complex polycyclic molecules like this compound are challenging to interpret because the observed normal vibrational modes are often delocalized over many atoms and bonds. A direct correlation between a single spectral band and a specific bond stretch or bend is often not possible.
The concept of Adiabatic Internal Modes (AIMs) provides a powerful computational solution to this problem. The AIM method computationally decouples the complex, delocalized normal modes into a set of localized internal modes (e.g., a pure C2-C3 stretch or a C7-H bend). These adiabatic modes are independent of the coordinate system used for the calculation and are characteristic of the molecule's intrinsic electronic structure and bonding.
By analyzing the contribution of each AIM to the normal modes, one can:
Gain a quantitative understanding of the character of each vibrational band.
Directly correlate vibrational frequencies and force constants with specific bond strengths and lengths.
Analyze the effects of strain and electronic delocalization on specific parts of the molecule.
For a strained system like this compound, the AIM analysis is invaluable for dissecting the vibrational couplings between the six- and four-membered rings and for understanding how the fusion impacts the strength and character of individual bonds.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic structure of molecules. By measuring the absorption of light in the UV-visible range, we can identify the electronic transitions occurring within a molecule, which are closely related to the extent of conjugation. For this compound, also known as benzocyclobutadiene, the fused ring system containing alternating single and double bonds results in a conjugated π-electron system. This extended conjugation is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
The electronic transitions in such systems are typically of the π → π* type, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is dependent on the extent of the conjugated system. Generally, as the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift, i.e., absorption at a longer wavelength.
While detailed experimental UV-Vis spectra for the parent this compound are not extensively documented in readily available literature, theoretical studies and data from related compounds provide valuable insights. It has been noted that this compound exhibits absorption in the 280–320 nm range, confirming the presence of an extended chromophore. acs.org
The effect of substituents and annulation on the electronic absorption can be observed in analogs. For instance, the introduction of a cyano group and a fused benzene ring, as in 1-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene, results in multiple absorption bands, indicating a more complex electronic structure with several possible π → π* transitions at different energies.
Table 1: UV-Vis Absorption Data for this compound and a Conjugated Analog
| Compound | λmax (nm) | Solvent | Reference |
| This compound | 280–320 (range) | Not specified | acs.org |
| 1-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | 227, 234, 281, 309 | Hexane |
Note: The data for the parent compound is a reported range, while the analog shows specific absorption maxima.
The presence of multiple absorption bands in the analog highlights how modifications to the core structure of this compound can significantly influence its electronic properties. The extended conjugation provided by the fused benzene ring and the electronic influence of the cyano group both contribute to the observed spectral complexity.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation pattern. For this compound (C₈H₆), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 102, corresponding to its molecular weight. researchgate.net The observation of this peak is the primary method for confirming the molecular integrity of the synthesized or isolated compound.
Upon electron impact ionization, the molecular ion is formed, which can then undergo fragmentation. The pattern of these fragments provides a "fingerprint" that can help to distinguish it from other isomers with the same molecular formula, such as phenylacetylene (B144264) or pentalene (B1231599). The fragmentation of cyclic and polycyclic aromatic hydrocarbons can be complex, often involving rearrangements.
Therefore, a likely fragmentation pathway for this compound would involve the initial formation of the molecular ion at m/z 102. Subsequent fragmentation could involve the loss of one or more molecules of acetylene (B1199291).
Table 2: Predicted Significant Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 102 | [C₈H₆]⁺ (Molecular Ion) | - |
| 76 | [C₆H₄]⁺ | C₂H₂ |
| 50 | [C₄H₂]⁺ | C₂H₂ from [C₆H₄]⁺ |
Note: This table is based on predicted fragmentation patterns for aromatic hydrocarbons and has not been constructed from a published experimental spectrum of the title compound.
The analysis of the relative abundances of these fragment ions can provide further structural information. For instance, the stability of the resulting fragment ions will influence their abundance in the spectrum. The study of these fragmentation patterns is crucial for the structural elucidation of novel this compound derivatives and for distinguishing them from their isomers in complex mixtures.
Theoretical and Computational Chemistry Studies of Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene
Electronic Structure Theory and Aromaticity/Antiaromaticity Assessment
Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to assess the aromaticity or antiaromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.
For Bicyclo[4.2.0]octa-1,3,5,7-tetraene, NICS calculations reveal the distinct electronic nature of the two fused rings. The six-membered ring exhibits a NICS value of -2.5 ppm, which is significantly less negative than that of benzene (B151609), suggesting a considerable reduction in its aromatic character. In stark contrast, the four-membered ring displays a large positive NICS value of +22.5 ppm, unequivocally indicating its strong anti-aromatic nature. acs.org This significant paratropic ring current in the cyclobutadiene (B73232) moiety is a dominant feature of the molecule's electronic structure.
| Ring | NICS(0) Value (ppm) | Aromaticity Character |
|---|---|---|
| Six-membered ring | -2.5 | Weakly Aromatic / Non-aromatic |
| Four-membered ring | +22.5 | Strongly Antiaromatic |
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.
Anisotropy of the Induced Current Density (ACID) is a visualization technique that provides a three-dimensional representation of electron delocalization and ring currents in a molecule when subjected to an external magnetic field. For an aromatic compound, an ACID plot will show a continuous diatropic ring current flowing around the periphery of the ring. Conversely, an anti-aromatic compound will exhibit a paratropic ring current.
Aromatic Stabilization Energy (ASE) is an energetic criterion used to quantify the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A positive ASE indicates aromaticity, while a negative ASE suggests antiaromaticity. Theoretical calculations have been employed to estimate the ASE of this compound.
The accurate theoretical description of molecules with complex electronic structures, such as this compound, often requires the inclusion of electron correlation effects. These effects, which go beyond the mean-field Hartree-Fock approximation, are crucial for obtaining reliable predictions of molecular geometries and properties like magnetic shielding.
Computational studies using methods such as Møller–Plesset perturbation theory of the second order (MP2) and complete active space self-consistent field (CASSCF) have been performed to investigate the role of electron correlation in this molecule. researchgate.net These studies have shown that the inclusion of electron correlation is important for accurately predicting the bond lengths and, consequently, the degree of bond alternation. Furthermore, these effects are critical for the precise calculation of magnetic shielding tensors, which are the basis for NICS analysis. The results from these higher-level calculations reinforce the notion that the six-membered ring is best described as non-aromatic. researchgate.net
Bond Length Alternation (BLA) is a simple yet effective geometric indicator of aromaticity. In an aromatic system like benzene, the carbon-carbon bond lengths are equal, resulting in a BLA value of zero. In contrast, anti-aromatic and non-aromatic systems exhibit significant alternation between single and double bond lengths.
Theoretical calculations of the geometry of this compound reveal a pronounced bond length alternation in both the four- and six-membered rings. scribd.com The fusion of the two rings forces a localization of the π-electrons, leading to distinct single and double bond character. This is in stark contrast to the uniform bond lengths observed in benzene. The calculated bond lengths provide quantitative evidence for the disruption of aromaticity in the six-membered ring and the anti-aromatic nature of the four-membered ring.
| Bond | Calculated Length (Å) |
|---|---|
| C1-C2 | 1.38 |
| C2-C3 | 1.409 |
| C3-C4 | 1.409 |
| C4-C5 | 1.38 |
| C5-C6 | 1.423 |
| C6-C1 | 1.423 |
| C1-C7 | 1.50 |
| C6-C8 | 1.50 |
| C7-C8 | 1.34 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of highly reactive molecules like this compound, also known as benzocyclobutadiene. Theoretical studies provide detailed insights into reaction pathways that are often difficult to probe experimentally.
Transition State Analysis for Dimerization and Cycloadditions
This compound is known to be highly reactive, readily undergoing dimerization, polymerization, or acting as a dienophile in Diels-Alder reactions wikipedia.org. Computational chemistry has been employed to understand the transition states and reactivity of this molecule and its derivatives.
Studies have computationally investigated the Diels-Alder reactivity of benzocyclobutadiene quinones with butadiene. These calculations help to predict the relative reactivity of different isomers toward dimerization or polymerization, identifying which derivatives might be less reactive and thus more attractive targets for synthesis acs.org. The analysis of transition states in these cycloaddition reactions is crucial for understanding the kinetic stability and reaction pathways available to the parent compound. For instance, the biosynthesis of natural products containing bicyclo[4.2.0]octadiene ring systems often involves intricate cascades of pericyclic reactions, including Diels-Alder cycloadditions, which have been modeled computationally to understand their mechanisms escholarship.org.
Pathways for Electrocyclic Ring Opening
The stability and reactivity of the bicyclo[4.2.0]octane framework are largely governed by electrocyclic reactions. Computational studies have extensively explored the pathways for the ring-opening of various bicyclo[4.2.0]octane derivatives. The thermal equilibration between bicyclo[4.2.0]octa-2,4-dienes and their corresponding cyclooctatriene (COT) isomers is a key process that proceeds via a 6π electrocyclic ring opening .
Theoretical models detail a three-step electrocyclic cascade for this equilibrium:
An initial electrocyclic ring opening of the four-membered ring, cleaving the C1-C6 bond.
A subsequent ring flip of the resulting cyclooctatriene intermediate.
A final electrocyclization to re-form the bicyclic system .
The Woodward-Hoffmann rules predict whether these electrocyclic reactions will proceed via a conrotatory or disrotatory pathway. For related systems like cis-bicyclo[4.2.0]oct-7-ene, high-level computational methods have shown that the thermal ring-opening proceeds through an "allowed" conrotatory pathway rather than a "forbidden" disrotatory one researchgate.net. While the parent this compound is a tetraene, the principles of these electrocyclic ring openings of the fused cyclobutene (B1205218) ring are fundamental to its chemistry. This process can be seen as the reverse of the 8π-6π electrocyclization cascade that is often studied computationally for the formation of the bicyclo[4.2.0]octadiene core from linear tetraenes escholarship.orgacs.org.
Energy Profiles and Free Energy Barriers
Computational studies provide quantitative data on the energetics of reaction pathways by calculating energy profiles and free energy barriers. For the reverse reaction—the 8π-6π electrocyclization cascade of unsubstituted 1,3,5,7-octatetraene (B1254726) to form a bicyclo[4.2.0]octa-2,4-diene—the Gibbs free energy profile has been determined using the M06-2X/6-31+G(d,p) level of theory acs.org.
The key energetic steps for the formation of the bicyclic system from the linear tetraene are as follows:
The initial 8π electrocyclization to form 1,3,5-cyclooctatriene (B161208) (COT) has a Gibbs free energy of activation (ΔG‡) of 17 kcal/mol and is exergonic by 9 kcal/mol acs.org.
The subsequent 6π electrocyclization of the COT intermediate to form the final bicyclo[4.2.0]octa-2,4-diene is the rate-determining step, with a much higher Gibbs free energy of activation of 27 kcal/mol relative to the COT intermediate acs.org.
Similarly, the thermal equilibration of bicyclo[4.2.0]octa-2,4-diene has been studied, with the first step being the electrocyclic ring opening. The Gibbs free activation barrier (ΔG‡) for this C1-C6 bond cleavage was calculated to be 26.0 kcal/mol at the M06-2X/6-31+G(d,p) level of theory . Quantum-chemical calculations on substituted systems undergoing thermal 8π,6π-electrocyclisation have provided detailed reaction energy profiles, with activation barriers for various steps reported in kJ/mol researchgate.net.
| Reaction Step | System | Computational Method | Calculated Free Energy Barrier (ΔG‡) |
|---|---|---|---|
| 8π Electrocyclization | 1,3,5,7-octatetraene → 1,3,5-cyclooctatriene | M06-2X/6-31+G(d,p) | 17 kcal/mol |
| 6π Electrocyclization | 1,3,5-cyclooctatriene → Bicyclo[4.2.0]octa-2,4-diene | M06-2X/6-31+G(d,p) | 27 kcal/mol |
| Electrocyclic Ring Opening | Bicyclo[4.2.0]octa-2,4-diene → 1,3,5-cyclooctatriene | M06-2X/6-31+G(d,p) | 26.0 kcal/mol |
Prediction of Spectroscopic Properties
Theoretical chemistry is instrumental in predicting the spectroscopic properties of transient or highly reactive species. For this compound, computational methods provide estimates of NMR, UV-visible, and electronic properties that are challenging to measure directly.
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for structure elucidation. Computational methods can predict NMR chemical shifts, offering insights into the electronic structure and aromaticity of molecules. For benzocyclobutadiene, its anti-aromatic character significantly influences its NMR spectrum. The Block Localized Wavefunction (BLW) technique has been applied to compute the chemical shifts of benzocyclobutadiene to rationalize its aromatic versus antiaromatic behavior comporgchem.com. This method effectively describes a single resonance structure without cyclic delocalization, allowing for the quantification of the effect of resonance on chemical shifts comporgchem.com.
Furthermore, studies on related structures, such as cyclobutadiene fused to quinone systems, have utilized the GIAO (Gauge-Including Atomic Orbital) method to calculate absolute NMR shielding values. These calculations on derivatives provide insight into how the fusion of the strained, anti-aromatic cyclobutadiene ring to other systems alters the electronic environment and, consequently, the 13C NMR chemical shifts .
UV Spectra and HOMO/LUMO Energies
The electronic properties of a molecule, such as its UV-visible absorption spectrum and molecular orbital energies, can be effectively predicted through computational chemistry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental to understanding chemical reactivity and electronic transitions.
Computational Design and Analysis of this compound Analogs
Theoretical and computational chemistry provides powerful tools for the design and analysis of analogs of this compound. By modifying the core structure through ring fusion, substitution, or heteroatom incorporation, computational models can predict the resulting changes in electronic structure, stability, aromaticity, and reactivity. These in-silico experiments guide synthetic efforts by identifying promising candidates with tailored properties and elucidating the underlying principles that govern their behavior. M06-2X/6-31+G(d,p) computations, for instance, have been effectively used to study the electrocyclization cascades that form the bicyclo[4.2.0]octane framework, providing insights into reaction thermodynamics and kinetics. escholarship.orgescholarship.org Such studies are crucial for understanding how structural modifications can influence the formation and characteristics of these molecules.
Influence of Fusion Patterns on Aromaticity and Reactivity
This compound, also known as benzocyclobutadiene, is a polycyclic hydrocarbon composed of an aromatic benzene ring fused to an anti-aromatic cyclobutadiene ring. wikipedia.org This fusion has a profound impact on the molecule's properties. While the benzene ring is stabilized by its aromaticity, the cyclobutadiene moiety introduces a destabilizing anti-aromatic effect. wikipedia.org The result is a non-aromatic compound that is highly reactive and readily dimerizes or polymerizes. wikipedia.org
Computational studies on related annulated systems provide further insight into the effects of fusion. The aromaticity of a cyclooctatetraene (B1213319) (COT) ring, a valence isomer of this compound, can be significantly altered by fusing other rings to it. Theoretical calculations predict that fusing bicyclo[2.1.1]hexene units can force the COT ring into a planar geometry, which enhances its anti-aromatic character. mdpi.com Aromaticity is often evaluated computationally using metrics like Nucleus-Independent Chemical Shift (NICS), where negative values typically indicate aromaticity and positive values suggest anti-aromaticity.
| Compound | Fusion Pattern | Calculated NICS(0) Value (ppm) | Aromatic Character |
|---|---|---|---|
| Cyclobuteno-COT (3a) | Fused Cyclobutene | +11.1 | Antiaromatic |
| Bicyclo[6.2.0]decapentaene (4a) | Fused Cyclobutene | +11.1 | Antiaromatic |
| Bis-cyclopropeno-COT (6a) | Fused Cyclopropene | +1.8 | Non-aromatic |
| Bis-norborneno-COT (7b) | Fused Norbornene | +14.0 | Antiaromatic |
Data sourced from theoretical calculations on cyclooctatetraene analogs. mdpi.com
The reactivity of these systems is intrinsically linked to their aromaticity. The high strain and anti-aromatic character of the four-membered ring in this compound make it a reactive dienophile in Diels-Alder reactions. wikipedia.org Similarly, the fusion pattern in precursor molecules can dictate the pathways of pericyclic reactions. Computational studies show that the aromaticity of the transition state in pericyclic reactions can influence the reaction barrier, although it is not always the sole determining factor. beilstein-journals.org
Theoretical Investigations of Substituted and Heteroatom-Containing Systems
Computational chemistry is extensively used to explore how substituents and the inclusion of heteroatoms affect the properties of the this compound system and its precursors.
Substituted Systems: Theoretical studies on the 8π-6π electrocyclization cascade of 1,3,5,7-tetraenes, which forms the bicyclo[4.2.0]octadiene core, have revealed a strong dependence on terminal substitution patterns. escholarship.orgescholarship.orgnih.gov Using the M06-2X/6-31+G(d,p) level of theory, computations have shown that unsubstituted and monosubstituted tetraenes readily undergo the initial 8π ring closure but the subsequent, often rate-determining, 6π electrocyclization is slow and reversible. escholarship.orgescholarship.org This results in mixtures of monocyclic and bicyclic products. escholarship.orgescholarship.org
In contrast, di- and trisubstituted tetraenes exhibit different behavior. escholarship.orgescholarship.org Computations indicate that while the initial 8π electrocyclization is less exergonic due to steric clashes in the cyclooctatriene intermediate, the relief of this steric strain makes the subsequent 6π ring closure both kinetically facile and thermodynamically favorable. escholarship.orgescholarship.orgnih.gov This explains why only the bicyclic products are typically observed in reactions involving naturally occurring tri- and tetrasubstituted tetraenes. escholarship.orgnih.gov The exo mode of this 6π ring closure is favored due to steric interactions that destabilize the endo transition state. escholarship.orgescholarship.orgnih.gov
| System | Computational Finding on 8π-6π Cascade | Key Factor | Typical Product |
|---|---|---|---|
| Unsubstituted 1,3,5,7-tetraene | Slow and reversible 6π electrocyclization. escholarship.orgescholarship.org | High barrier for 6π ring closure. | Mixture of monocyclic and bicyclic products. escholarship.orgescholarship.org |
| Monosubstituted 1,3,5,7-tetraene | Slow and reversible 6π electrocyclization. escholarship.orgescholarship.org | High barrier for 6π ring closure. | Mixture of monocyclic and bicyclic products. escholarship.orgescholarship.org |
| Di- and Trisubstituted 1,3,5,7-tetraenes | Facile and thermodynamically favorable 6π electrocyclization. escholarship.orgescholarship.org | Steric strain relief in the intermediate. escholarship.orgnih.gov | Bicyclic products observed exclusively. escholarship.orgnih.gov |
Heteroatom-Containing Systems: The substitution of one or more carbon atoms with a heteroatom in the bicyclo[4.2.0]octatetraene framework creates heterocyclic analogs with distinct chemical properties. Theoretical studies of these systems are critical for understanding their stability and reactivity. For instance, the synthesis of azocines (eight-membered rings containing a nitrogen atom) can proceed through heteroatom-containing bicyclic intermediates. The thermal rearrangement of diazabasketene has been shown to produce 2-azabicyclo[4.2.0]octa-2,4,7-triene, which subsequently undergoes valence isomerization to form the parent azocine (B12641756). thieme-connect.de
Furthermore, studies on 8-methoxy-7-azabicyclo[4.2.0]octa-3,7-dienes show that they can isomerize to form 2-methoxyazocines. thieme-connect.de In more complex annulated systems, the tautomeric equilibrium between the bicyclic azabicyclo[4.2.0]octatriene form and the monocyclic azocine form is temperature-dependent. thieme-connect.de ¹H NMR experiments have indicated that the bicyclic tautomer is favored at lower temperatures (below 100°C), while the azocine form becomes present at temperatures above 150°C, a phenomenon that can be rationalized through computational modeling of the relative stabilities and isomerization barriers of the tautomers. thieme-connect.de
Applications of Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene in Advanced Organic Synthesis and Materials Science
As a Building Block for Complex Polycyclic Hydrocarbons
The strained four-membered ring of bicyclo[4.2.0]octa-1,3,5,7-tetraene makes it an excellent precursor for constructing larger polycyclic aromatic hydrocarbons (PAHs). It can participate in cycloaddition reactions either as a dienophile or as a source of even more reactive intermediates.
One of the key synthetic applications of the bicyclo[4.2.0]octa framework is its use as a precursor to o-quinodimethanes. Through thermal ring-opening, derivatives of the more stable analogue, benzocyclobutene, can generate highly reactive o-quinodimethane intermediates. These species are powerful dienes in Diels-Alder reactions. By trapping these in situ-generated dienes with various dienophiles, such as alkynes, complex polycyclic systems like phenanthrenes can be assembled. This method provides a versatile route to highly substituted and functionalized aromatic compounds that would be difficult to access through other means. nih.gov The reaction of an aryne with an alkyne has also been shown to generate a benzocyclobutadiene intermediate, which can then act as the 4π diene component in subsequent Diels-Alder reactions to build highly substituted polyaromatic structures. nih.gov
Recent research has demonstrated the successful incorporation of the intact benzocyclobutadiene (CBD) moiety into extended oligoacene backbones. These syntheses create novel polycyclic conjugated hydrocarbons that feature both aromatic benzene (B151609) rings and antiaromatic cyclobutadiene (B73232) rings. chemrxiv.org One effective strategy involves an iterative approach where a novel aryne derived from a π-extended biphenylene (B1199973) undergoes a [4+2] Diels-Alder cycloaddition with trapping agents like furans or isobenzofurans. A subsequent deoxygenative aromatization extends the oligoacene chain while preserving the fused CBD unit. chemrxiv.org This methodology has enabled the creation of a family of CBD-containing oligoacenes with diverse and appealing structures for materials science. chemrxiv.org
| PCH Class | Description | Synthetic Approach | Significance |
|---|---|---|---|
| CBD-Oligoacenes (Linearly-fused) | Structures containing up to nine linearly-fused rings, incorporating the CBD moiety. | Iterative Diels-Alder reactions of a novel aryne with furans/isobenzofurans, followed by deoxygenative aromatization. chemrxiv.org | Show a high degree of electron delocalization along the polycyclic skeleton. chemrxiv.org |
| Angularly-fused Analogues | Non-linear, "bent" oligoacene derivatives containing the CBD unit. | [4+2] cycloaddition reactions of a specialized aryne building block. chemrxiv.org | Provides access to diverse molecular topologies with unique electronic properties. |
| Star-shaped Benzobiphenylene Trimer | A molecule where three benzobiphenylene units are fused around a central core. | Palladium-catalyzed [2+2+2] cycloaddition of aryne building blocks. chemrxiv.org | Represents complex, multi-dimensional PCH architectures. |
Role in the Synthesis of Strained Organic Molecules
The significant ring strain inherent in the bicyclo[4.2.0]octane skeleton makes it a valuable starting point for the synthesis of other complex and strained molecules. The energy stored in the strained ring can be released in subsequent reactions to drive the formation of intricate architectures. A prominent example is the use of a functionalized bicyclo[4.2.0]octadiene precursor in the total synthesis of the natural product (+)-kingianin A. This complex synthesis features a radical-cation-catalyzed formal Diels-Alder dimerization of the enantioenriched bicyclo[4.2.0]octadiene. This key step constructs the complex pentacyclic core of the kingianin family, demonstrating how the strained bicyclic framework can be effectively utilized to build larger, sterically congested, and biologically active molecules.
Contribution to the Development of Organic Electronic Materials
The fusion of an antiaromatic ring with an aromatic system in this compound provides a powerful method for engineering the properties of organic electronic materials.
The electronic properties of conjugated organic materials, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for their function in devices like transistors and solar cells. The introduction of an antiaromatic moiety like cyclobutadiene is a key strategy for tuning these properties. chinesechemsoc.org The antiaromatic 4n π-electron ring has a destabilizing electronic effect, which perturbs the π-system of the adjacent aromatic ring. chinesechemsoc.orgmasterorganicchemistry.com
Theoretical and experimental studies have shown that fusing a cyclobutadiene ring to an aromatic system can significantly lower the LUMO energy level and reduce the HOMO-LUMO gap. chinesechemsoc.org This change is observed as a bathochromic (red) shift in the material's absorption spectrum. Furthermore, the presence of the antiaromatic ring alters the magnetic properties, reducing the diamagnetic ring currents that are characteristic of purely aromatic systems. rsc.org This ability to precisely modulate the electronic energy levels allows for the rational design of materials with specific absorption profiles and redox properties for targeted applications in organic electronics. chinesechemsoc.orgresearchgate.net
| Property | Effect of Fused Antiaromatic Ring | Consequence for Materials Science |
|---|---|---|
| HOMO-LUMO Gap | Decreases | Enables absorption of lower-energy photons; useful for photovoltaics and sensors. |
| Electron Affinity | Increases (LUMO is stabilized) | Facilitates n-type (electron) transport in organic semiconductors. |
| Aromaticity/Ring Current | Reduced | Alters magnetic and electronic communication across the molecule. rsc.org |
| Reactivity | Increases | Provides a reactive site for further functionalization or polymerization. masterorganicchemistry.com |
Charge transport in organic electronic devices is highly dependent on the intermolecular electronic coupling between adjacent molecules in the solid state. This coupling is, in turn, governed by how the molecules pack together, a phenomenon known as molecular stacking. Planar molecules like pentacene (B32325) often form well-ordered π-stacks that facilitate efficient charge transport along the stacking direction. arxiv.org
The introduction of the this compound unit into a larger molecule introduces significant strain and a non-planar, contorted geometry. youtube.com This molecular curvature disrupts the ability of the molecules to form the flat, cofacial π-stacks typical of planar PAHs. arxiv.org While this disruption might decrease the charge mobility compared to an ideal, perfectly ordered planar system, it also provides significant advantages. The contorted shape can inhibit crystallization and improve the solubility of the material, which is a major benefit for solution-based processing of electronic devices. Furthermore, it can lead to more complex, three-dimensional packing arrangements, potentially opening up new charge transport pathways beyond the simple one-dimensional models of many planar systems. arxiv.orgarxiv.org Therefore, incorporating the strained this compound motif is a strategic approach to control the morphology and solid-state properties of organic semiconductors.
Future Directions and Emerging Research Avenues in Bicyclo 4.2.0 Octa 1,3,5,7 Tetraene Chemistry
Exploration of Unconventional Reactivity Patterns
The chemistry of bicyclo[4.2.0]octa-1,3,5,7-tetraene is dominated by its tendency to alleviate the destabilizing effects of its 4n π-electron system. researchgate.net While its participation in reactions like Diels-Alder cycloadditions is known, future work is set to uncover more unconventional reaction pathways. ontosight.ai The high degree of ring strain and anti-aromaticity makes it a potent dienophile and a precursor to other reactive species. researchgate.netontosight.ai
Research is increasingly focused on its behavior under photochemical conditions and in the presence of radical species. For instance, studies have shown that the photochemical decomposition of compounds like coumarin (B35378) can yield this compound as a transient intermediate through decarboxylation. core.ac.ukpsu.edu Another intriguing avenue is its reaction with methyl radicals, which can lead to ring expansion, providing a secondary pathway for the formation of larger polycyclic aromatic hydrocarbons (PAHs) like indene. core.ac.uk Understanding these radical-mediated transformations is crucial for controlling the formation of complex aromatic systems in various chemical environments. core.ac.uk The exploration of these and other reaction manifolds will continue to be a vibrant area of investigation, potentially leading to novel synthetic methodologies.
Development of Novel and Sustainable Synthetic Pathways
Historically, the synthesis of this compound and its derivatives has often involved harsh conditions or multi-step sequences, reflecting the compound's instability. ontosight.airesearchgate.net A significant future challenge lies in the development of more efficient, selective, and sustainable synthetic routes. Current methods include the formation from benzene (B151609) derivatives and the photochemical transformation of precursors. ontosight.aicore.ac.uk
The principles of green chemistry are expected to drive innovation in this area, focusing on:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing photochemical or catalytic methods that operate at ambient temperature and pressure, reducing energy consumption.
Renewable Feedstocks: Exploring precursors derived from renewable sources to move away from petroleum-based starting materials.
Future synthetic strategies may involve novel catalytic systems that can construct the strained bicyclic framework with high precision or employ flow chemistry to safely generate and use the reactive intermediate in a continuous process, minimizing the risks associated with its handling.
Advanced in Situ Characterization Techniques for Fleeting Intermediates
Given that this compound is often a short-lived, highly reactive intermediate, its direct observation and characterization are exceptionally challenging. lumenlearning.comallen.in Progress in understanding its chemistry is intrinsically linked to advancements in analytical techniques capable of probing transient species under reaction conditions. researchgate.netrsc.org Most chemical reactions involve multiple steps and generate intermediates that are difficult to isolate but provide crucial insight into the reaction mechanism. lumenlearning.comstanford.edu
Future research will heavily rely on a suite of advanced in situ spectroscopic and spectrometric methods. rsc.orgnih.gov These techniques are essential for capturing a snapshot of the intermediate's structure, stability, and reactivity in real-time. researchgate.netnumberanalytics.com Infrared ion spectroscopy (IRIS), for example, has emerged as a powerful tool for obtaining structural details of reactive ions in the gas phase, which is a promising approach for studying species like the this compound radical cation. nih.gov
| Technique | Information Provided | Advantages for Fleeting Intermediates |
|---|---|---|
| Low-Temperature NMR Spectroscopy | Structural connectivity, electronic environment | Can "freeze" reactions to increase intermediate lifetime and allow for detailed structural analysis. numberanalytics.com |
| Time-Resolved IR/UV-Vis Spectroscopy | Vibrational modes, electronic transitions, kinetics | Provides real-time monitoring of the formation and decay of intermediates on very fast timescales. researchgate.netnumberanalytics.com |
| Mass Spectrometry (e.g., ESI-MS, IRIS) | Mass-to-charge ratio, fragmentation patterns, structure of ions | Extremely sensitive for detecting low-concentration species; can be coupled with spectroscopy for structural elucidation. nih.govnih.gov |
| Chemical Trapping | Infers the presence and reactivity of an intermediate | Reacts with the intermediate to form a stable, characterizable product, providing indirect evidence of its existence. lumenlearning.comnumberanalytics.com |
Deeper Integration of Machine Learning and AI in Computational Predictions
Computational chemistry is an indispensable tool for studying unstable molecules like this compound. numberanalytics.com The next leap forward in this domain involves the deeper integration of machine learning (ML) and artificial intelligence (AI). youtube.com These approaches can dramatically accelerate the prediction of molecular properties and reaction outcomes, guiding experimental efforts more efficiently. acs.orgacs.org
ML models are being trained on vast datasets of chemical information to predict fundamental properties. chemrxiv.orgarxiv.org A particularly relevant application is the prediction of aromaticity. researchgate.netnih.gov AI tools can learn the complex structural and electronic features that govern whether a molecule is aromatic, non-aromatic, or anti-aromatic, a task that is not always straightforward. researchgate.netnih.gov For a borderline system like this compound, such predictive models can offer rapid insights into the stability and reactivity of its derivatives. Future applications will likely include:
Predicting Reaction Pathways: AI algorithms could predict the most likely outcomes of reactions involving this compound under various conditions, identifying novel reactivity patterns.
Accelerating Property Calculation: ML can predict physicochemical properties (e.g., stability, electronic spectra, bond lengths) with quantum chemical accuracy but at a fraction of the computational cost. nih.gov
De Novo Design: AI could be used to design new derivatives with specific, targeted properties for various applications.
Design of New Anti-aromatic Compounds with Tailored Electronic Properties for Emerging Technologies
The very anti-aromaticity that makes this compound unstable also endows it with intriguing electronic properties that are highly desirable for advanced materials. nii.ac.jprsc.org Unlike stable aromatic compounds, anti-aromatic systems with 4n π-electrons have small HOMO-LUMO gaps and can readily accept and release electrons. nii.ac.jpimdea.org This makes them prime candidates for applications in organic electronics. nii.ac.jp
Future research will focus on the rational design of stable, functional anti-aromatic compounds based on the this compound scaffold. By strategically adding substituent groups, chemists can tune the molecule's electronic properties, stability, and solid-state packing. The goal is to create novel materials with properties tailored for specific technological needs. researchgate.netnii.ac.jp
| Emerging Technology | Desired Electronic Property | Role of Anti-aromatic Core |
|---|---|---|
| Organic Electronics (e.g., OFETs) | High charge carrier mobility, high conductivity | Small HOMO-LUMO gaps and strong intermolecular interactions facilitate efficient charge transport. rsc.orgimdea.org |
| Molecular Switches | Multi-redox behavior, switchable aromaticity | The ability to easily switch between different oxidation states can be used to control conductivity or optical properties. rsc.org |
| Spintronics | Biradical character, unique magnetic properties | Open-shell character in certain anti-aromatic systems could be harnessed for spin-based electronics. rsc.org |
| Sensors | High sensitivity to external stimuli (e.g., analytes, light) | The unstable electronic structure is easily perturbed, leading to a detectable change in properties upon interaction with an analyte. imdea.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for bicyclo[4.2.0]octa-1,3,5,7-tetraene, and how do thermodynamic parameters influence reaction optimization?
- Methodological Answer : The compound can be synthesized via thermal isomerization of o-quinodimethane intermediates, with yields influenced by enthalpy changes (ΔrH°). Gas-phase studies report ΔrH° = -54.8 kJ/mol (kinetic method), while liquid-phase data show ΔrH° = -44.2 ± 1.9 kJ/mol (calorimetry), suggesting solvent effects on equilibrium . Reaction optimization should account for these thermodynamic differences, particularly in solvent selection and temperature control.
Q. How is the structural stability of this compound characterized experimentally?
- Methodological Answer : Stability is assessed using techniques like X-ray crystallography and NMR spectroscopy. The compound’s bicyclic structure introduces strain, as evidenced by its heat of hydrogenation (ΔrH° = -210.5 kJ/mol for full saturation), which is higher than less-strained analogs . Computational methods (e.g., DFT) can supplement experimental data to predict strain-induced reactivity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound’s flammability (flash point = 50.7°C) and vapor pressure (1.57 mmHg at 25°C) necessitate storage under inert gas and use of explosion-proof equipment. Personal protective equipment (PPE) like flame-resistant lab coats and fume hoods are mandatory .
Advanced Research Questions
Q. How do discrepancies in gas-phase vs. liquid-phase thermodynamic data for this compound inform reaction mechanism studies?
- Methodological Answer : Gas-phase ΔrH° values (-54.8 kJ/mol) reflect intrinsic stability, while liquid-phase data (-44.2 kJ/mol) include solvation effects. These differences highlight the role of solvent polarity in stabilizing intermediates during reactions like Diels-Alder cycloadditions. Computational solvation models (e.g., COSMO-RS) can reconcile such discrepancies .
Q. What electronic factors contribute to the superbasicity of derivatives containing the this compound scaffold?
- Methodological Answer : Proton affinity studies using density functional theory (DFT) reveal that electron delocalization in the conjugated tetraene system enhances basicity. For example, imine derivatives exhibit superbasicity due to resonance stabilization in their conjugate acids, with computed proton affinities exceeding 1000 kJ/mol .
Q. How does the molecular orbital configuration of this compound influence its UV-Vis spectral properties?
- Methodological Answer : The extended π-conjugation across the tetraene system results in a HOMO-LUMO gap of ~5 eV, as inferred from ionization energy (8.66 eV) and electron affinity data. This gap correlates with absorption in the UV range (200–300 nm), which can be validated via TD-DFT calculations .
Data Contradictions and Resolution
Q. Why do experimental and computational studies report conflicting strain energies for this compound?
- Methodological Answer : Discrepancies arise from differing reference states (e.g., isolated molecules vs. solvated systems). Calorimetric data (liquid phase) may underestimate strain due to solvent stabilization, whereas gas-phase measurements align better with ab initio calculations. Hybrid QM/MM methods are recommended for accurate strain analysis .
Experimental Design Considerations
Q. What strategies are effective for characterizing transient intermediates in this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
